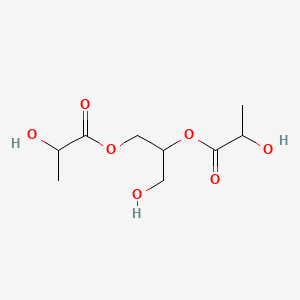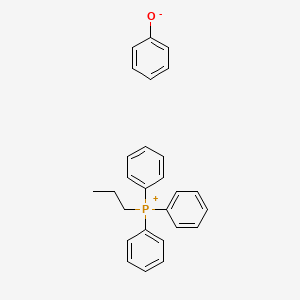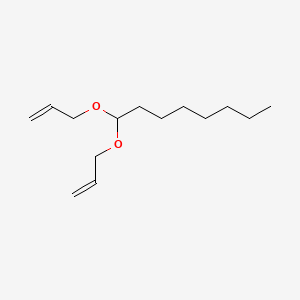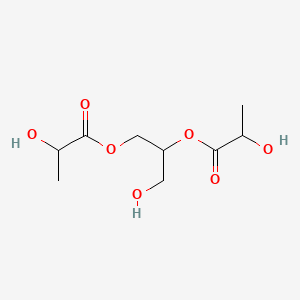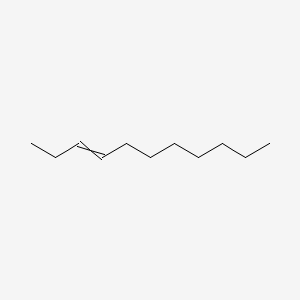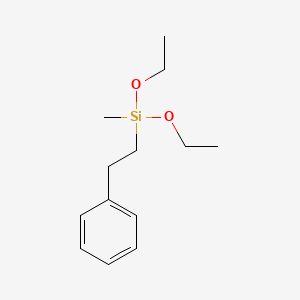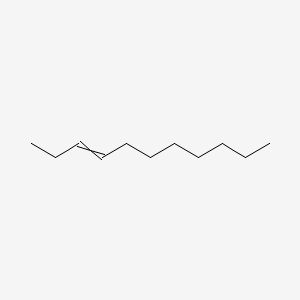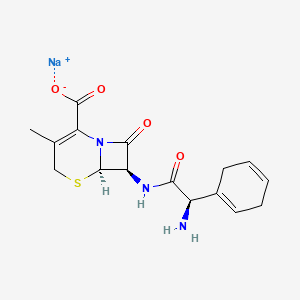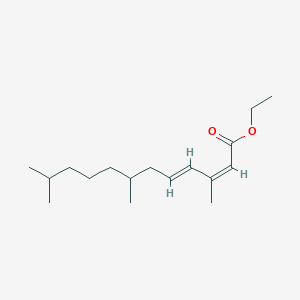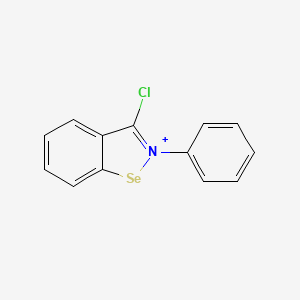
N-(2-Aminoethyl)-N'-isononylethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-N’-isononylethylenediamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two amino groups attached to an ethylene backbone, with one of the amino groups further substituted with an isononyl group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-isononylethylenediamine typically involves the reaction of ethylenediamine with isononyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of ethylenediamine attacks the carbon atom of isononyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N’-isononylethylenediamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The raw materials, ethylenediamine and isononyl chloride, are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-N’-isononylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or acyl halides are used as reagents, and the reactions are often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted ethylenediamine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-N’-isononylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-N’-isononylethylenediamine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, its ability to act as a nucleophile allows it to participate in various chemical reactions, thereby modulating the activity of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: This compound has a similar ethylenediamine backbone but with different substituents, leading to distinct chemical properties.
N-(2-Aminoethyl)-1-aziridineethanamine: Another ethylenediamine derivative with unique structural features and applications.
Uniqueness
N-(2-Aminoethyl)-N’-isononylethylenediamine is unique due to the presence of the isononyl group, which imparts hydrophobic characteristics and enhances its solubility in organic solvents. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Propiedades
Número CAS |
93963-84-9 |
|---|---|
Fórmula molecular |
C13H31N3 |
Peso molecular |
229.41 g/mol |
Nombre IUPAC |
N'-[2-(7-methyloctylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H31N3/c1-13(2)7-5-3-4-6-9-15-11-12-16-10-8-14/h13,15-16H,3-12,14H2,1-2H3 |
Clave InChI |
KQBAHCLSWALRSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCNCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


